molecular formula C5H6N2O2 B1198852 1-Methyl-1H-imidazole-4-carboxylic acid CAS No. 41716-18-1

1-Methyl-1H-imidazole-4-carboxylic acid

Cat. No. B1198852
CAS RN: 41716-18-1
M. Wt: 126.11 g/mol
InChI Key: WZTRQGJMMHMFGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Imidazole derivatives exhibit planar molecular structures that facilitate their participation in hydrogen bonding and other non-covalent interactions, leading to the formation of complex supramolecular structures. For example, various imidazole and benzimidazole salts show extensive hydrogen bonding and non-covalent interactions, contributing to their diverse supramolecular architectures (Shouwen Jin et al., 2015).

Chemical Reactions and Properties

1-Methyl-1H-imidazole-4-carboxylic acid and its derivatives participate in a wide range of chemical reactions, demonstrating their versatile chemical properties. For instance, the selective decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid highlights the reactivity of imidazole carboxylic acids under specific conditions, leading to the formation of different imidazolecarboxylic acids depending on the reaction conditions (Kazuyuki Takahashi & K. Mitsuhashi, 1980).

Physical Properties Analysis

The physical properties of 1-Methyl-1H-imidazole-4-carboxylic acid derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for understanding their behavior in different environments and applications. For example, the crystal and molecular structures of certain imidazole derivatives are reported, providing insights into their solid-state characteristics and potential interactions (A. Richter et al., 2023).

Chemical Properties Analysis

The chemical properties of 1-Methyl-1H-imidazole-4-carboxylic acid derivatives are central to their reactivity and applications. These properties are exemplified by their participation in various synthesis reactions, including the synthesis of 1H-4-substituted imidazoles, which are key building blocks in the synthesis of significant pharmaceutical agents (P. F. Carneiro, Bernhard Gutmann, Rodrigo O. M. A. Souza, & C. Kappe, 2015). The ability of these compounds to form complex with metals also highlights their chemical versatility and potential for creating novel materials (W. mao et al., 2015).

Scientific Research Applications

  • Chemical Intermediate and Catalyst This compound is often used as an intermediate and catalyst in chemical laboratories . It can be involved in various chemical reactions, contributing to the synthesis of other complex molecules .

  • Additive for Coatings, Rubber, and Resins It can also be used as an additive in the production of coatings, rubber, and resins . As an additive, it can enhance the properties of these materials, such as their durability, flexibility, and resistance to environmental factors .

  • Chemical Intermediate and Catalyst This compound is often used as an intermediate and catalyst in chemical laboratories . It can be involved in various chemical reactions, contributing to the synthesis of other complex molecules .

  • Additive for Coatings, Rubber, and Resins It can also be used as an additive in the production of coatings, rubber, and resins . As an additive, it can enhance the properties of these materials, such as their durability, flexibility, and resistance to environmental factors .

Safety And Hazards

1-Methyl-1H-imidazole-4-carboxylic acid may cause skin irritation and serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

1-methylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-2-4(5(8)9)6-3-7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTRQGJMMHMFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337287
Record name 1-Methyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazole-4-carboxylic acid

CAS RN

41716-18-1
Record name 1-Methyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-imidazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
W Mao, K Bao, Y Feng, Q Wang, J Li… - Main Group Metal …, 2015 - degruyter.com
… Two triorganotin carboxylates containing the imidazole ring have been synthesized from 1-methyl-1H-imidazole-4-carboxylic acid and the corresponding triorganotin hydroxide or …
Number of citations: 13 www.degruyter.com
S Yamamoto, H Ohta, K Abe, D Kambe… - Chemical and …, 2016 - jstage.jst.go.jp
… , which were condensed with 1-methyl-1H-imidazole-4-carboxylic acid to obtain intermediates … , and subsequent condensation with 1-methyl-1H-imidazole-4-carboxylic acid yielded 7b. …
Number of citations: 2 www.jstage.jst.go.jp
M Tepe, Ş Abadan, MF Saglam, V Süzerer… - Industrial Crops and …, 2023 - Elsevier
… and instruments needed for extraction, isolation, characterization and modification of shikonin derivatives are summarized as follows: 1-Methyl-1H-imidazole-4-carboxylic acid and 1-…
Number of citations: 1 www.sciencedirect.com
Ş Abadan, MF Saglam, MS Koca, M Bingul… - Journal of Molecular …, 2023 - Elsevier
… To a stirred suspension of 1-methyl-1H-imidazole-4-carboxylic acid 3 (200 mg, 1.59 mmol) in anhydrous dichloromethane (3 mL) at room temperature, SOCl 2 (0.24 mL, 3.31 mmol) was …
Number of citations: 4 www.sciencedirect.com
MA Berliner, SPA Dubant, T Makowski… - … Process Research & …, 2011 - ACS Publications
… A 75 L glass-lined reactor was charged with 1-methyl-1H-imidazole-4-carboxylic acid (1.2 kg, 9.52 mol, 1 equiv), dichloromethane (12 L, 10 volumes), and DMF (12 mL, 1 vol/vol%). The …
Number of citations: 108 pubs.acs.org
S Singh, S Brooker - Inorganic Chemistry, 2020 - ACS Publications
… (60) To a dry ethanol (30 mL) solution of 1-methyl-1H-imidazole-4-carboxylic acid (3.3 g, 26 mmol) cooled in an ice bath was added thionyl chloride (6 mL, 90 mmol) dropwise with …
Number of citations: 22 pubs.acs.org
Á Pintér, G Haberhauer - Tetrahedron, 2009 - Elsevier
Starting from 4-oxa- or 4-azasubstituted 2-amino-3-oxoesters and (S)-valine, chiral imidazole diamino monocarboxylic acids as well as diamino dicarboxylic acids were prepared in a …
Number of citations: 19 www.sciencedirect.com
M Ito, M Iwatani, T Yamamoto, T Tanaka… - Bioorganic & Medicinal …, 2017 - Elsevier
… To a solution of 2f (3.50 g, 10.9 mmol), 1-methyl-1H-imidazole-4-carboxylic acid (2.76 g, 21.9 mmol) and DIPEA (11.4 mL, 65.4 mmol) in DMA (90 mL) was added PyBroP (17.8 g, 38.2 …
Number of citations: 20 www.sciencedirect.com
BM Roberts, CL Shaffer, PA Seymour, CJ Schmidt… - …, 2010 - journals.lww.com
… PF-3463275 (1-methyl-1H-imidazole-4-carboxylic acid (3-chloro-4-fluoro-benzyl)-(3-methyl-3-aza-bicyclo[3.1.0] hex-6-ylmethyl)-amide), was synthesized at Pfizer Global Research and …
Number of citations: 58 journals.lww.com
M Ito, M Iwatani, T Yamamoto, T Tanaka, T Kawamoto… - jnksignals.com
… To a solution of 2f (3.50 g, 10.9 mmol), 1-methyl-1H-imidazole-4-carboxylic acid (2.76 g, 21.9 mmol) and DIPEA (11.4 mL, 65.4 mmol) in DMA (90 mL) was added PyBroP (17.8 g, 38.2 …
Number of citations: 0 jnksignals.com

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